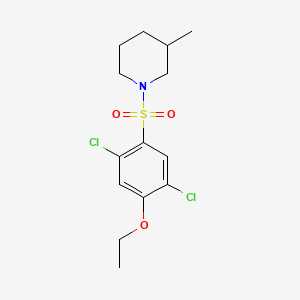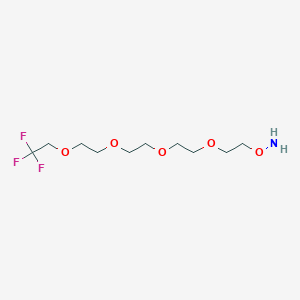
1,1,1-Trifluoroethyl-PEG4-Aminooxy
Vue d'ensemble
Description
“1,1,1-Trifluoroethyl-PEG4-Aminooxy” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Structure Analysis
The molecular formula of “1,1,1-Trifluoroethyl-PEG4-Aminooxy” is C10H20F3NO5 . The molecular weight is 291.3 g/mol . The structure includes a trifluoroethyl group, a PEG4 chain, and an aminooxy functional group .
Chemical Reactions Analysis
As a PEG-based PROTAC linker, “1,1,1-Trifluoroethyl-PEG4-Aminooxy” can be used to connect two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The specific chemical reactions involved in this process are not detailed in the retrieved resources.
Applications De Recherche Scientifique
Bioconjugation
The aminooxy group in 1,1,1-Trifluoroethyl-PEG4-Aminooxy can be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is used in many areas of research, including drug delivery, biomarker discovery, and the development of therapeutic proteins.
Drug Delivery
1,1,1-Trifluoroethyl-PEG4-Aminooxy can be used in drug delivery systems . The PEGylation of therapeutic molecules can improve their stability, solubility, and half-life, making them more effective as drugs.
Development of Proteolysis Targeting Chimeras (PROTACs)
1,1,1-Trifluoroethyl-PEG4-Aminooxy is a polyethylene glycol (PEG)-based linker, designed specifically for the development of proteolysis targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein degradation machinery.
Mécanisme D'action
Target of Action
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The aminooxy group in 1,1,1-Trifluoroethyl-PEG4-Aminooxy can react with an aldehyde to form an oxime bond .
Mode of Action
1,1,1-Trifluoroethyl-PEG4-Aminooxy acts as a linker in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective degradation of specific proteins within the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of 1,1,1-Trifluoroethyl-PEG4-Aminooxy is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using 1,1,1-Trifluoroethyl-PEG4-Aminooxy to create PROTACs, it is possible to selectively target specific proteins for degradation, potentially altering various downstream cellular processes depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG4-Aminooxy, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1,1,1-Trifluoroethyl-PEG4-Aminooxy include temperature and storage conditions . It is recommended to store the compound at -20°C . Aminooxy compounds are very reactive and sensitive; they cannot be stored for long term and immediate use (within 1 week) is highly recommended .
Orientations Futures
The future directions of “1,1,1-Trifluoroethyl-PEG4-Aminooxy” are likely to be in the field of drug development, particularly in the design and synthesis of PROTACs . As a PEG-based PROTAC linker, it has potential applications in the selective degradation of target proteins, which is a promising approach for the development of targeted therapy drugs .
Propriétés
IUPAC Name |
O-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO5/c11-10(12,13)9-18-6-5-16-2-1-15-3-4-17-7-8-19-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCKGCTWRTZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)(F)F)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG4-Aminooxy | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



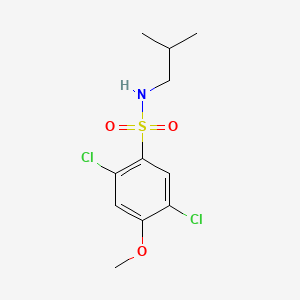

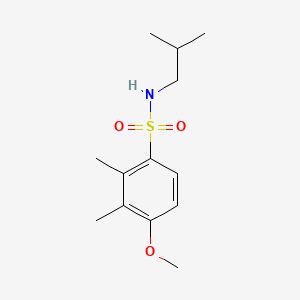

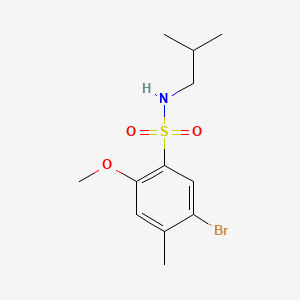
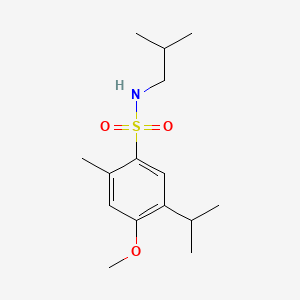
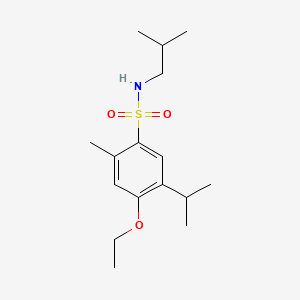

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
